[5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Asperuloside can be extracted and isolated from plant sources such as Eucommia leaves. The extraction process typically involves hot water extraction at 60°C for 10 hours, followed by vacuum drying and powdering . High-performance liquid chromatography (HPLC) is often used to purify the compound .
Industrial Production Methods
Industrial production of asperuloside involves large-scale extraction from plant materials, followed by purification using chromatographic techniques. The process ensures high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Asperuloside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents for oxidation, and glycosyl donors for glycosylation. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield .
Major Products Formed
The major products formed from these reactions include asperulosidic acid and other iridoid derivatives. These products retain the biological activity of asperuloside and are often used in further research and development .
Scientific Research Applications
Asperuloside has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other iridoid glycosides and studying their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Demonstrated anti-obesity, anti-inflammatory, and anti-tumor properties in various animal models .
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Asperuloside exerts its effects through multiple molecular targets and pathways:
Anti-Obesity: Reduces body weight and food intake by altering nutrient-sensing receptors in the oral cavity and hypothalamic receptors involved in food intake
Anti-Inflammatory: Inhibits the activation of pro-inflammatory cytokines and mediators via suppression of the NF-κB and MAPK signaling pathways.
Comparison with Similar Compounds
Asperuloside is unique among iridoid glycosides due to its broad spectrum of biological activities. Similar compounds include:
Aucubin: Known for its anti-inflammatory and hepatoprotective properties.
Geniposide: Exhibits neuroprotective and anti-diabetic effects.
Scopolin: Used for its antioxidant and anti-inflammatory activities.
These compounds share some biological activities with asperuloside but differ in their specific mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
[2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPGYWNOBGEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871960 |
Source
|
Record name | [5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14259-45-1 |
Source
|
Record name | [2aS-(2aα,4aα,5α,7bα)]-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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